molecular formula C9H18OSi B3282078 4-(Trimethylsilyl)cyclohexanone CAS No. 7452-95-1

4-(Trimethylsilyl)cyclohexanone

Cat. No. B3282078
CAS RN: 7452-95-1
M. Wt: 170.32 g/mol
InChI Key: HBLRCPXWWKKKMN-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)cyclohexanone is a chemical compound with the linear formula C9H18OSi . It has a CAS Number of 7452-95-1 and a molecular weight of 170.329 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)cyclohexanone consists of a cyclohexanone ring with a trimethylsilyl group attached . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

Silyl enol ethers, which include 4-(Trimethylsilyl)cyclohexanone, are neutral, mild nucleophiles that react with good electrophiles such as aldehydes (with Lewis acid catalysis) and carbocations . They are stable enough to be isolated but are usually used immediately after synthesis .

Scientific Research Applications

Enantioselective Deprotonation

4-(Trimethylsilyl)cyclohexanone has been used in stereochemical studies, particularly in the enantioselective deprotonation of cyclohexanones. Chiral bidentate lithium amides in the presence of excess trimethylsilyl chloride are used to study the stereochemical course of reactions involving cyclohexanones (Toriyama et al., 1997).

Organocatalytic Deprotonation

Organocatalytic asymmetric deprotonation of 4-substituted cyclohexanones, including those involving trimethylsilyl groups, has been reported. This process uses N, O-bis(trimethylsilyl)acetamide and chiral quaternary ammonium aryloxide salts, achieving high yields and moderate enantiomeric excess (Claraz, Oudeyer, & Levacher, 2013).

Kinetic Resolution in Deprotonation

The kinetic resolution of racemic 2-substituted cyclohexanones by enantioselective deprotonation using chiral lithium amides in the presence of trimethylsilyl chloride has been studied. This process results in trimethylsilyl enol ethers and unreacted ketones with high enantiomeric excesses (Kim, Kawasaki, Nakajima, & Koga, 1989).

Intramolecular Cyclization Studies

Intramolecular cyclization of compounds containing the 4-(trimethylsilyl)cyclohexanone structure has been observed. This includes studies on cyclohexanecarbaldehyde derivatives, indicating reactions that occur under specific conditions, like basic environments (Kuroda, Murase, Suzuki, Endo, & Anzai, 1998).

Chiral Catalysis

4-(Trimethylsilyl)cyclohexanone is used in chiral catalysis. For instance, chiral (salen)TiCl2 complexes have been studied for the asymmetric addition of trimethylsilyl cyanide to aldehydes, highlighting the role of water in these reactions (Belokon’, et al., 1999).

Stereochemical Studies

Research has focused on understanding the stereochemistry of compounds like bis(trimethylsilyl)cyclohexenes, exploring aspects like trifluoroacetolysis and the formation of these compounds under various conditions (Wickham & Kitching, 1983).

Asymmetric Ring Expansion

Chiral aluminum Lewis acid catalysts have been used for asymmetric ring expansion of cyclohexanone with α-diazoacetates, demonstrating novel methods for constructing cycloheptanones with chiral centers (Hashimoto, Naganawa, & Maruoka, 2011).

properties

IUPAC Name

4-trimethylsilylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLRCPXWWKKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)cyclohexanone

Synthesis routes and methods

Procedure details

Ammonia (100 mL) was condensed at −78° C. (4-methoxyphenyl)trimethylsilane (18.0 g, 0.1 mol, 1.0 eq) in anhydrous Et2O (110 mL) was added followed by EtOH (80 mL) and sodium (23.0 g, 1.0 mol, 10.0 eq) portionwise at −33° C. Additional EtOH (50 mL) was added and ammonia was allowed to evaporated over 16 h. Then water (250 mL) was added to the residue and the mixture was extracted with Et2O (250 mL×3). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in EtOH (20 mL) and H2O (20 mL) and oxalic acid (2.71 g, 0.03 mol, 0.3 eq) was then added. The resulting colorless solution was stirred at room temperature for 2 h. Water (100 mL) was then added and the mixture was extracted with Et2O (100 mL×3). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc=10:1) to furnish 4-(trimethylsilyl)cyclohexanone as a light yellow oil (14.0 g, 72% yield). 1H NMR (300 MHz, CDCl3) δ: 2.44-2.39 (m, 2H), 2.33-2.22 (m, 2H), 2.11-2.05 (m, 2H), 1.53-1.47 (m, 2H), 0.96-0.87 (m, 1H), 0.00 (s, 9H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
2.71 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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